tert-butyl 7-methoxy-2-nitro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 7-methoxy-2-nitro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a tert-butyl ester group, a methoxy group, and a nitro group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-methoxy-2-nitro-1H-indole-1-carboxylate typically involves the following steps:
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in tert-butyl 7-methoxy-2-nitro-1H-indole-1-carboxylate can undergo reduction reactions to form amino derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products:
Amino derivatives: from reduction reactions.
Substituted indoles: from nucleophilic substitution reactions.
Carboxylic acids: from ester hydrolysis.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex indole derivatives.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- Used in the design of pharmaceutical compounds targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of tert-butyl 7-methoxy-2-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 1-indolecarboxylate
- 7-Methoxy-1H-indole-2-carboxylate
- 2-Nitro-1H-indole-1-carboxylate
Comparison:
- tert-Butyl 7-methoxy-2-nitro-1H-indole-1-carboxylate is unique due to the presence of all three functional groups (tert-butyl ester, methoxy, and nitro) on the indole ring, which imparts distinct chemical reactivity and biological activity.
- Other similar compounds may lack one or more of these functional groups, resulting in different chemical properties and applications .
Properties
IUPAC Name |
tert-butyl 7-methoxy-2-nitroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-14(2,3)21-13(17)15-11(16(18)19)8-9-6-5-7-10(20-4)12(9)15/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXZFUMHYRVALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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